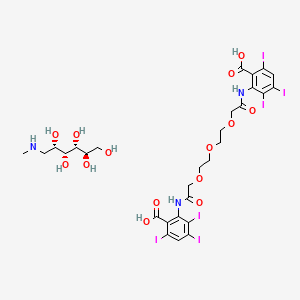
Iotroxate methylglucmine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective in imaging the hepatic and biliary ducts and gallbladder . This compound is a derivative of iotroxic acid and is known for its high iodine content, which enhances its radiopacity, making it an excellent agent for X-ray imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iotroxate methylglucmine salt involves the reaction of iotroxic acid with methylglucamine. The process typically includes the following steps:
Iodination: Iotroxic acid is synthesized through the iodination of a suitable aromatic precursor.
Amidation: The iodinated compound undergoes amidation to introduce the necessary functional groups.
Neutralization: The resulting acidic compound is neutralized with methylglucamine to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Iotroxate methylglucmine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atoms in the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
Iotroxate methylglucmine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving iodinated aromatic compounds.
Biology: The compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is used in the development of new contrast agents and imaging technologies.
Mechanism of Action
The mechanism of action of iotroxate methylglucmine salt involves its high iodine content, which enhances its radiopacity. When administered intravenously, the compound is preferentially excreted into the biliary system. This selective excretion allows for clear imaging of the hepatic and biliary ducts and gallbladder. The molecular targets include the biliary epithelial cells, where the compound accumulates, providing contrast during imaging .
Comparison with Similar Compounds
Similar Compounds
- Diatrizoate meglumine
- Iothalamate meglumine
- Iodipamide meglumine
Comparison
Iotroxate methylglucmine salt is unique due to its specific application in hepatobiliary imaging. While other compounds like diatrizoate meglumine and iothalamate meglumine are also used as contrast agents, they are more commonly employed in general vascular imaging. Iodipamide meglumine, on the other hand, is used for imaging the liver and gallbladder but does not provide the same level of detail as this compound.
Properties
CAS No. |
72704-51-9 |
|---|---|
Molecular Formula |
C29H35I6N3O14 |
Molecular Weight |
1411.0 g/mol |
IUPAC Name |
2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
DELCIEAGWBSQGH-WZTVWXICSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Related CAS |
68890-05-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
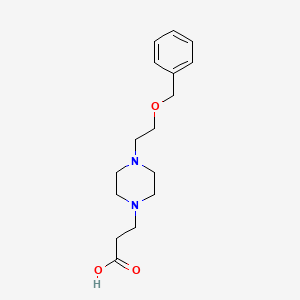
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
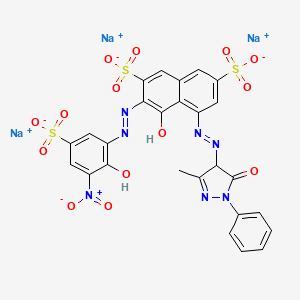
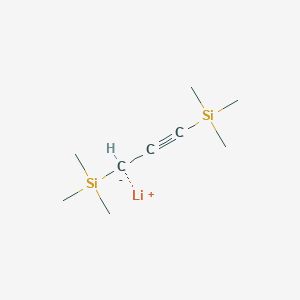
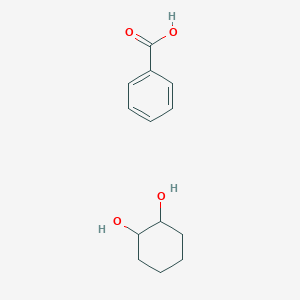
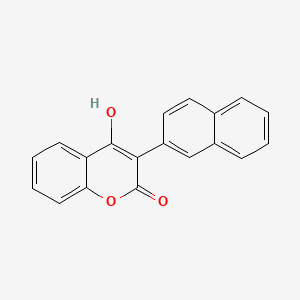
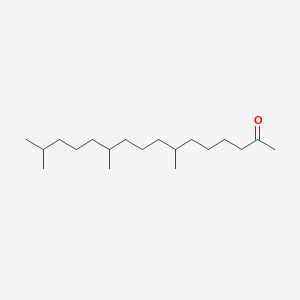
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
